Ursodeoxycholic Acid Methyl Ester - 10538-55-3

Ursodeoxycholic Acid Methyl Ester

Catalog Number: EVT-339759
CAS Number: 10538-55-3
Molecular Formula: C25H42O4
Molecular Weight: 406.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ursodeoxycholic acid (UDCA) is a bile acid that has been extensively studied for its therapeutic effects, particularly in liver diseases. It is a metabolic by-product of intestinal bacteria and has been shown to exhibit hepatoprotective effects. Despite its widespread use, the precise molecular mechanisms underlying its beneficial actions are not fully understood. Recent studies have begun to shed light on the complex interactions between UDCA, cellular pathways, and the microbiome that contribute to its therapeutic efficacy123.

Synthesis Analysis

Ursodeoxycholic acid methyl ester is typically synthesized by esterification of ursodeoxycholic acid. This involves reacting UDCA with methanol in the presence of a catalyst. [, , , ]

  • Method 1: Candida antarctica Lipase B Catalyzed Transesterification []: This method employs the enzyme Candida antarctica lipase B (CAL-B) to selectively transesterify methyl acetoacetate with UDCA, yielding 3α-acetoacetoxy UDCA.

  • Method 2: Direct Esterification [, , ]: This method typically uses acidic conditions to promote the esterification of the carboxylic acid group of UDCA with methanol.

Molecular Structure Analysis
  • Hydrolysis []: Treatment of ursodeoxycholic acid methyl ester with a base like sodium hydroxide leads to hydrolysis of the ester, regenerating ursodeoxycholic acid.

  • Koenigs-Knorr Condensation []: This reaction allows for the synthesis of 3-glucosides of bile acids. Ursodeoxycholic acid methyl ester can react with a glycosyl bromide donor in the presence of a promoter like cadmium carbonate to form the corresponding 3-O-glucoside.

Physical and Chemical Properties Analysis

Limited data is available on the specific physical and chemical properties of ursodeoxycholic acid methyl ester in the provided literature. As a methyl ester derivative of UDCA, it is expected to have modified solubility compared to the parent compound, potentially influencing its absorption and distribution. []

Applications in Various Fields

The therapeutic applications of UDCA are diverse, primarily due to its ability to modulate biochemical pathways and cellular responses. In the field of hepatology, UDCA has been used to treat chronic hepatitis and other liver dysfunctions, as it can improve liver function scores and reduce hepatic deoxycholic acid and serum microRNA-122 levels1. Its antioxidative effects are also beneficial in protecting liver cells from oxidative stress, which is a common feature in chronic liver diseases2. Furthermore, the immunosuppressive properties of UDCA may have potential applications in treating immune-mediated liver diseases, as it can inhibit cell-mediated immunity and decrease interleukin-2 production3.

Ursodeoxycholic Acid (UDCA)

  • Compound Description: Ursodeoxycholic acid is a naturally occurring bile acid used to treat various liver diseases. It is known for its ability to dissolve cholesterol gallstones and has shown potential in treating primary biliary cirrhosis [, ].
  • Relevance: Ursodeoxycholic acid is the parent compound of Ursodeoxycholic acid methyl ester. The only structural difference between them is the presence of a methyl group on the carboxylic acid function in the methyl ester form [, , ].

Chenodeoxycholic Acid (CDCA)

  • Compound Description: Chenodeoxycholic acid is another naturally occurring bile acid, often used alongside Ursodeoxycholic Acid in gallstone treatment. It also plays a role in cholesterol metabolism [, ].
  • Relevance: Chenodeoxycholic acid shares the same steroidal backbone structure as Ursodeoxycholic Acid Methyl Ester, with differences in the orientation of hydroxyl groups at the 3 and 7 positions [, , ].

Dihydroartemisinin (DHA)

  • Relevance: Dihydroartemisinin was conjugated with Ursodeoxycholic Acid Methyl Ester via a triazole linkage to create a hybrid compound with improved stability and enhanced anticancer activity [].

UDC-DHA Hybrid

  • Compound Description: This hybrid consists of Ursodeoxycholic Acid directly linked to Dihydroartemisinin. It showed 10-fold greater potency against HepG2 hepatocellular carcinoma cells compared to Dihydroartemisinin alone [].
  • Relevance: This hybrid is closely related to Ursodeoxycholic Acid Methyl Ester-Dihydroartemisinin Hybrid. The key difference lies in using the free carboxylic acid form of Ursodeoxycholic acid in the UDC-DHA hybrid, whereas the methyl ester is employed in UDCMe-Z-DHA [].
  • Compound Description: This hybrid consists of Ursodeoxycholic Acid Methyl Ester linked to Dihydroartemisinin via a triazole linkage. This compound exhibits even greater potency against HepG2 cells compared to the UDC-DHA hybrid and displays lower cytotoxicity toward normal cells [].
  • Relevance: This is a direct derivative of Ursodeoxycholic Acid Methyl Ester, designed to enhance its inherent anti-cancer properties by incorporating Dihydroartemisinin [].

3α-Acetoacetoxy UDCA

  • Compound Description: This compound is synthesized by regioselective transesterification of methyl acetoacetate with Ursodeoxycholic Acid. It serves as a building block for creating more complex derivatives with potential therapeutic benefits [].
  • Relevance: This derivative highlights the ability to selectively modify the hydroxyl groups of Ursodeoxycholic Acid Methyl Ester for the development of new therapeutic agents [].

3α,7β-bis-acetoacetoxy UDCA

  • Compound Description: This compound arises from the thermal condensation of methyl acetoacetate with Ursodeoxycholic Acid and can be further modified to obtain other useful derivatives [].
  • Relevance: This compound demonstrates an alternative derivatization route for Ursodeoxycholic Acid Methyl Ester, showcasing the versatility of its structure for creating diverse chemical entities [].

7β-acetoacetoxy UDCA

  • Compound Description: This compound is obtained through selective alcoholysis of 3α,7β-bis-acetoacetoxy UDCA, indicating the potential for further structural modifications [].
  • Relevance: This derivative, obtained by modifying 3α,7β-bis-acetoacetoxy UDCA, exemplifies the concept of using Ursodeoxycholic Acid Methyl Ester as a scaffold to generate a series of structurally-related compounds [].

3β,7β-dihydroxy-5β-cholan-24-oic Acid

  • Compound Description: This bile acid is identified as a metabolite of Ursodeoxycholic Acid in patients treated with this drug [, ].
  • Relevance: The identification of this metabolite in patient serum suggests a metabolic pathway for Ursodeoxycholic Acid Methyl Ester within the body [, ].
  • Compound Description: This compound is formed as a by-product during the synthesis of sarcoursodeoxycholic acid (sarcoUDCA) [].
  • Relevance: This conjugate highlights the potential for unintended modifications at the carboxyl group of Ursodeoxycholic Acid Methyl Ester during chemical synthesis [].

Lithocholic Acid

  • Compound Description: Lithocholic acid is a secondary bile acid primarily produced by bacterial action on chenodeoxycholic acid in the gut. It plays a role in cholesterol homeostasis but can be hepatotoxic at high concentrations [].
  • Relevance: Lithocholic Acid is another bile acid with a similar structure to Ursodeoxycholic Acid Methyl Ester, differing in the number and position of hydroxyl groups on the steroidal framework [, ].
Mechanism of Action

UDCA has been demonstrated to improve liver function through various mechanisms. One study revealed that UDCA can modulate the phenylalanine/tyrosine pathway and remodel the gut microbiome, leading to improved liver function scores in patients with obesity and liver dysfunction. This study also highlighted the role of microbiome involvement, particularly Lactobacillus and Bifidobacterium, in the hepatoprotective effects of UDCA1. Another study focused on the antioxidative properties of UDCA, showing that it can induce glutathione synthesis in HepG2 cells through the activation of the PI3K/Akt pathway. This pathway is crucial for the antioxidative action of UDCA, as it leads to the translocation of the transcription factor Nrf2 into the nucleus, promoting the expression of genes involved in glutathione synthesis2. Additionally, UDCA has been found to exert an immunosuppressive effect in vitro, inhibiting human mononuclear cell proliferation in a dose-dependent manner. This suggests that UDCA may interact with cell-surface receptors or signaling systems, impairing the function of extracellular messages required for lymphocyte proliferation3.

Properties

CAS Number

10538-55-3

Product Name

Ursodeoxycholic Acid Methyl Ester

IUPAC Name

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1

InChI Key

GRQROVWZGGDYSW-ZQMFMVRBSA-N

SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyms

(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid Methyl Ester; 3α,7β-Dihydroxy-5β-_x000B_cholanic Acid Methyl Ester; Methyl 3α,7β-Dihydroxy-5β-cholanoate; Methyl Ursodeoxycholate;

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.